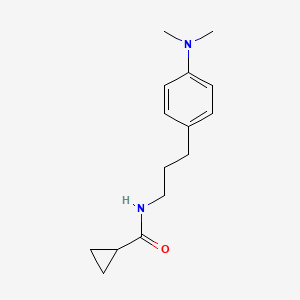

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane carboxamide core linked to a 3-(4-dimethylaminophenyl)propyl chain. Its synthesis likely involves multi-step functionalization of the cyclopropane scaffold, similar to protocols described for analogous compounds .

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-17(2)14-9-5-12(6-10-14)4-3-11-16-15(18)13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJMAMOQQKXSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide typically involves the reaction of 3-(4-(dimethylamino)phenyl)propanoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is used in various scientific research applications:

Chemistry: As a building block in organic synthesis and the development of new materials.

Biology: In the study of biological pathways and interactions.

Medicine: Potential use in drug discovery and development, particularly for its pharmacological properties.

Industry: Application in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related carboxamides and cyclopropane derivatives. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Rigidity vs. The 3-(4-dimethylaminophenyl)propyl chain in the target compound differs from the 4-methoxyphenoxy group in ’s compound, altering electronic properties (electron-donating dimethylamino vs. electron-withdrawing methoxy) and solubility.

Biological Activity Propanil () acts as a herbicide via inhibition of lipid biosynthesis, while cyclopropane-containing analogs (e.g., ) are often explored for pharmaceutical applications due to metabolic stability .

Synthetic Accessibility ’s compound was synthesized with a 78% yield using phenoxy-group functionalization, whereas the target compound’s synthesis would require selective alkylation of the cyclopropane carboxamide with a dimethylaminophenylpropyl chain, which may pose challenges in regioselectivity .

Electronic and Steric Effects The dimethylamino group in the target compound increases basicity (pKa ~8–9) compared to the neutral 3-chlorophenoxy group in ’s analog, impacting solubility and interaction with biological targets .

Research Findings and Implications

- : Highlights the synthetic feasibility of cyclopropane carboxamides but underscores the need for precise control over diastereomer ratios (dr 23:1 in the cited example) .

- : Demonstrates that simpler amides (e.g., propanil) are effective agrochemicals, but cyclopropane derivatives may offer improved target selectivity due to rigidity .

- : Suggests that halogenated phenoxypropyl groups (e.g., 3-chlorophenoxy) are common in analogs but may lack the pharmacokinetic advantages of dimethylamino groups .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{20}N_{2}O

Synthesis Methodology

The synthesis involves the reaction of 3-(4-(dimethylamino)phenyl)propanoic acid with cyclopropanecarbonyl chloride, typically in the presence of a base such as triethylamine to facilitate the formation of the amide linkage. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction can be summarized as:

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It is hypothesized to act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The dimethylamino group may enhance solubility and bioavailability, which are critical for pharmacological efficacy.

Pharmacological Properties

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism may involve disruption of cellular processes such as tubulin polymerization, leading to apoptosis in rapidly dividing cells .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can modulate ion channels involved in pain perception, such as the TRPA1 channel. This modulation could provide therapeutic benefits in treating neuropathic pain and inflammatory conditions .

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against A549 and HeLa cell lines at varying concentrations, indicating its potential as an anticancer agent.

- Ion Channel Modulation :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Ion Channel Modulation |

|---|---|---|---|

| This compound | Yes (A549, HeLa) | Potential | Yes (TRPA1 modulation suspected) |

| Similar Compound A | Yes (various lines) | Limited evidence | No |

| Similar Compound B | No | Yes (neuroprotective) | Yes (TRPV1 modulation confirmed) |

Q & A

Q. Q1. What are the standard synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

A1. The synthesis typically involves reductive amination of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine to form the intermediate amine, followed by coupling with cyclopropanecarboxylic acid derivatives. Key steps include:

- Reductive amination : Use NaBH₃CN or H₂/Pd-C in methanol under inert atmosphere .

- Amide coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to control reaction rates and minimize byproducts. Monitor purity via TLC and HPLC .

Q. Q2. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

A2. Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify amine and cyclopropane moieties (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Intermediate Questions

Q. Q3. How do substituents on the phenyl or cyclopropane groups influence the compound’s physicochemical properties and bioactivity?

A3. Substituent effects are evaluated via:

- LogP measurements : Electron-donating groups (e.g., dimethylamino) increase lipophilicity, impacting membrane permeability .

- SAR studies : Modifying the cyclopropane to bulkier groups (e.g., cyclohexane) reduces binding affinity to serotonin receptors, as shown in comparative assays .

- Thermal stability : DSC/TGA analysis reveals cyclopropane’s strain energy lowers decomposition temperatures compared to non-cyclic analogs .

Q. Q4. What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

A4. Address contradictions by:

- Standardizing assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .

- Validating target engagement : Employ orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-analysis : Cross-reference PubChem bioactivity data (AID 1257421) with in-house results to identify outliers .

Advanced Questions

Q. Q5. How can computational modeling predict the compound’s ADME properties and guide experimental design?

A5. Utilize tools like:

- Molecular docking (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- QSAR models : Correlate descriptors (e.g., polar surface area, H-bond donors) with permeability data from Caco-2 assays .

- MD simulations : Analyze cyclopropane ring flexibility in aqueous vs. lipid bilayer environments to estimate bioavailability .

Q. Q6. What experimental approaches are suitable for investigating in vitro-to-in vivo translation challenges with this compound?

A6. Bridge gaps via:

- PK/PD modeling : Integrate rat plasma concentration-time profiles with receptor occupancy data .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .

- Metabolite ID : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.